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molecular formula C7H4N2O3S B1300290 5-Nitrobenzo[d]oxazole-2(3H)-thione CAS No. 22876-21-7

5-Nitrobenzo[d]oxazole-2(3H)-thione

Cat. No. B1300290
M. Wt: 196.19 g/mol
InChI Key: FQOGSTGLRLMQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Combine 2-amino-4-nitrophenol (15.8 g, 102 mmol) and potassium ethyl xanthate (18.3 g, 114 mmol) in pyridine (200 mL). Heat the reaction at reflux for 1 h. Allow the reaction to cool to room temperature and pour into concentrated HCl (100 mL) and ice. Filter and wash the solids with 1N HCl to remove excess pyridine. Dry the solids under house vacuum at 50° C. for 2 days to obtain the title compound (15.85 g, 79%). 1H NMR (400 MHz, DMSO-d6): δ 8.18 (dd, 1H, J=8.8, 2.2 Hz), 7.93 (d, 1H, J=2.2 Hz), 7.73 (d, 1H, J=8.8 Hz).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].O(CC)[C:13]([S-])=[S:14].[K+].Cl>N1C=CC=CC=1>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:13](=[S:14])[NH:1][C:2]=2[CH:7]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the solids with 1N HCl
CUSTOM
Type
CUSTOM
Details
to remove excess pyridine
CUSTOM
Type
CUSTOM
Details
Dry the solids under house vacuum at 50° C. for 2 days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=S)C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.85 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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